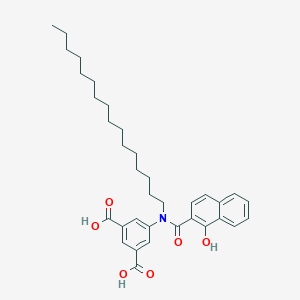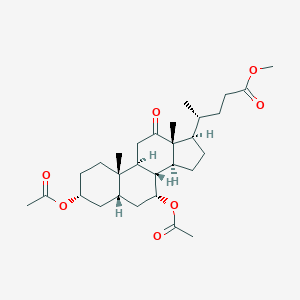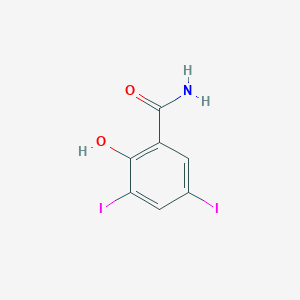
2-Hydroxy-3,5-diiodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3,5-diiodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique properties, which make it an ideal candidate for research purposes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3,5-diiodobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of the enzyme tyrosine phosphatase, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of certain proteins involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Hydroxy-3,5-diiodobenzamide depend on the specific application and dosage used. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. In biochemistry, it has been used as a tool for studying the structure and function of proteins. In pharmacology, it has been shown to protect against radiation-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Hydroxy-3,5-diiodobenzamide in lab experiments is its unique properties, which make it an ideal candidate for research purposes. However, there are also some limitations to using this compound, including its toxicity and potential side effects. Therefore, it is important to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are several potential future directions for research involving 2-Hydroxy-3,5-diiodobenzamide. One area of interest is the development of new drugs for the treatment of cancer, bacterial infections, and inflammation. Another area of interest is the use of this compound as a radioprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
2-Hydroxy-3,5-diiodobenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of cancer, bacterial infections, and inflammation. In biochemistry, it has been used as a tool for studying the structure and function of proteins. In pharmacology, it has been investigated for its potential as a radioprotective agent.
Propiedades
Número CAS |
18071-54-0 |
|---|---|
Nombre del producto |
2-Hydroxy-3,5-diiodobenzamide |
Fórmula molecular |
C7H5I2NO2 |
Peso molecular |
388.93 g/mol |
Nombre IUPAC |
2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C7H5I2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12) |
Clave InChI |
ZUAHWRJXKPGKRC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)N)O)I)I |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)N)O)I)I |
Otros números CAS |
18071-54-0 |
Sinónimos |
3,5-Diiodo-2-hydroxybenzamide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)
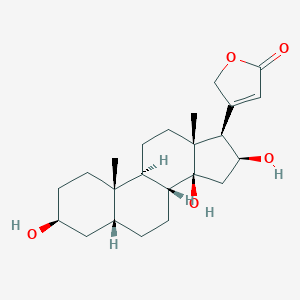
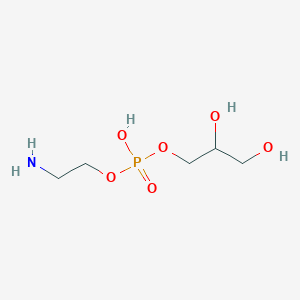
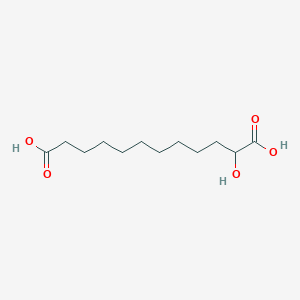
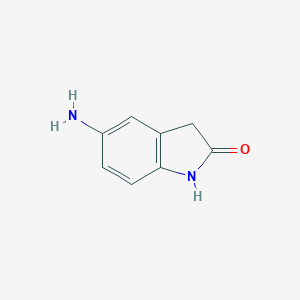
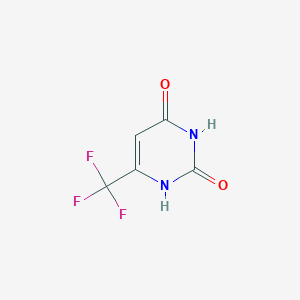
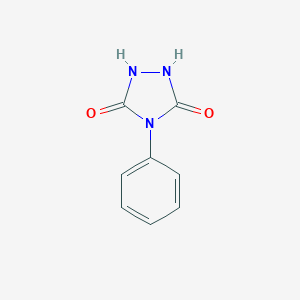
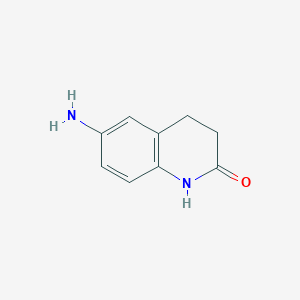

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)


